Ammonium dihydrogen arsenate

Description

Contextualization within the Dihydrogen Phosphate-Arsenate Family

Ammonium (B1175870) dihydrogen arsenate (ADA) belongs to the potassium dihydrogen phosphate (B84403) (KDP) family of crystals. chemicalbook.comsemanticscholar.org This family includes a series of isomorphous phosphates and arsenates, such as potassium dihydrogen phosphate (KH₂PO₄), potassium dihydrogen arsenate (KH₂AsO₄), and ammonium dihydrogen phosphate (NH₄H₂PO₄ or ADP). chemicalbook.comuni-koeln.deiucr.org These compounds are known for their ferroelectric or antiferroelectric properties and crystallize in the tetragonal system at room temperature, belonging to the noncentrosymmetrical point group 42m. iucr.orgoptica.orgaip.org

The structural similarity among these materials is based on a framework of phosphate or arsenate tetrahedra linked by hydrogen bonds. psu.eduieee-uffc.org The substitution of the cation (like K⁺, Rb⁺, Cs⁺, or NH₄⁺) or the anionic group (PO₄³⁻ or AsO₄³⁻) leads to variations in their physical properties, such as the transition temperature and electro-optic coefficients. optica.org For instance, in tetragonal arsenates, the half-wave voltage is generally lower than in the corresponding phosphates. optica.org The structure of ADA is isostructural with the tetragonal phases of ADP. researchgate.net At room temperature, ADA crystallizes in the space group I42d. iucr.orgresearchgate.net

Historical Perspectives on Ferroelectric and Antiferroelectric Studies

The study of ferroelectricity expanded significantly with the discovery of this property in the KDP family in 1935 by Busch and Scherer. psu.eduieee-uffc.orgnih.gov While KDP and some of its isomorphs were found to be ferroelectric, early investigations into ADA and its phosphate counterpart, ADP, did not reveal ferroelectric properties due to the crystals fracturing at temperatures above their transition points. chemicalbook.com Instead, ADA is recognized as an antiferroelectric crystal. semanticscholar.orgaip.org

The antiferroelectric phase transition in ADA has been a subject of numerous studies. tandfonline.comjps.jp This transition occurs from a paraelectric phase to an antiferroelectric phase at a specific temperature, known as the Curie temperature. tandfonline.comacs.org Early research in the 1970s utilized techniques like electron spin resonance (ESR) to probe the dynamics of the structural changes during this phase transition. tandfonline.com These studies provided evidence for the existence of ordered low-temperature clusters in the paraelectric phase. tandfonline.com Nuclear quadrupole resonance (NQR) measurements on As⁷⁵ in ADA have also contributed to understanding the local configurations, showing the existence of four lateral configurations in the non-irradiated crystal. tandfonline.com

Further research has explored the effects of hydrostatic pressure and deuteration on the antiferroelectric phase transition. jps.jp Studies have shown that the transition temperature of ADA decreases linearly with increasing pressure. jps.jposti.gov Deuteration, the replacement of hydrogen with deuterium, has a marked effect on the transition temperature of crystals in the KDP family, and in ADA, it raises the transition temperature. jps.jp

Contemporary Significance in Materials Science and Environmental Chemistry

In materials science, ammonium dihydrogen arsenate is recognized for its nonlinear optical and electro-optic properties. wikipedia.orgncats.io Like other members of the KDP family, ADA has been investigated for applications in devices such as modulators in laser technology. optica.orgresearchgate.net The linear electro-optic (Pockels') effect is a key characteristic of these crystals. optica.orgaip.org Although data on ADA is more limited compared to other electro-optic materials like KDP, it has been noted for its potential for high bandwidth performance. researchgate.net

From an environmental chemistry perspective, ADA, as an arsenic compound, is of interest primarily due to the toxicity of arsenic. ontosight.ai The use and disposal of arsenic-containing compounds are strictly regulated to prevent environmental contamination. ontosight.ai Naturally, ammonium arsenate is extremely rare because ammonium and arsenate ions are typically found in different geochemical environments. wikipedia.org However, trace occurrences have been noted in specific arsenic-rich locations like acid mine drainage sites. wikipedia.org

Research Gaps and Future Directions in ADA Studies

Despite decades of research, certain aspects of this compound remain areas of active investigation and present gaps in our understanding. One of the key ongoing discussions revolves around the precise nature of its antiferroelectric phase transition. While traditionally viewed through an order-disorder model, recent studies using high-resolution NMR suggest that the transition in ADA may have characteristics of both order-disorder and displacive transitions. nationalmaglab.org

The behavior of ADA and related proton glass systems at very low temperatures and under pressure is another area that requires further experimental evidence. icmp.lviv.ua For instance, how the glass temperature behaves under pressure below 4 K is still an open question. icmp.lviv.ua

Furthermore, while the electro-optic properties of ADA are acknowledged, a more comprehensive characterization compared to more widely studied materials like KDP could open up new applications. researchgate.net The development of mixed crystals, such as Rubidium this compound (RADA), has also opened new avenues to study proton glass states and the coexistence of different electrical orderings, suggesting that further exploration of complex solid solutions involving ADA could yield novel materials with tailored properties. icmp.lviv.ua Continued investigation into the crystal structure with advanced techniques like neutron diffraction will further refine our understanding of the role of hydrogen bonding and ammonium ion dynamics in its physical properties. tandfonline.commaterialsproject.org

Data Tables

Table 1: Physical Properties of this compound (ADA)

| Property | Value | Reference |

| Chemical Formula | NH₄H₂AsO₄ | wikipedia.orgontosight.ai |

| Molar Mass | 158.973 g/mol | wikipedia.org |

| Appearance | Colorless crystals | wikipedia.org |

| Crystal System (Room Temp.) | Tetragonal | iucr.orgaip.org |

| Space Group (Room Temp.) | I42d | iucr.orgresearchgate.net |

| Density | 2.34 g/mL | wikipedia.org |

| Solubility in Water | Soluble | wikipedia.org |

Table 2: Transition Temperatures and Pressure Effects

| Compound | Transition Temperature (K) | Pressure Derivative of Transition Temperature (K/GPa) | Reference |

| NH₄H₂AsO₄ (ADA) | ~216 (-57 °C) | -19.7 | jps.jp |

| Deuterated ADA (~80%) | ~304 (31 °C) | -14.5 | jps.jp |

Table 3: Lattice Parameters of ADA at Room Temperature

| Parameter | Value (Å) | Reference |

| a | 7.6998 (5) | iucr.org |

| c | 7.7158 (12) | iucr.org |

Structure

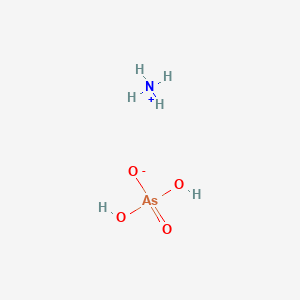

2D Structure

Properties

IUPAC Name |

azanium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWJXWNBCACAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O[As](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)H2AsO4, AsH6NO4 | |

| Record name | ammonium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13462-93-6, 24719-13-9, 7784-44-3 | |

| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid (H3AsO4), triammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid (H3AsO4), diammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0065480 | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-93-6 | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dihydrogenarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM DIHYDROGEN ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Crystal Growth Methodologies of Ammonium Dihydrogen Arsenate

Solution Growth Techniques

Solution growth techniques are widely utilized for compounds that exhibit sufficient solubility in a suitable solvent, typically water. These methods are advantageous due to their simplicity and operation at or near ambient temperatures, which can reduce thermal stress and defects in the growing crystal.

Slow Evaporation Methods

The slow evaporation method is a straightforward and common technique for growing single crystals from solution. The principle lies in preparing a saturated or slightly supersaturated solution of the compound at a constant temperature and allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth.

For ammonium (B1175870) dihydrogen arsenate, this method typically involves the preparation of a saturated aqueous solution. The process is analogous to the well-documented growth of isomorphous compounds like ammonium dihydrogen phosphate (B84403) (ADP). scholarsresearchlibrary.comslideshare.net The solution is prepared by dissolving the synthesized ammonium dihydrogen arsenate salt in deionized water, often with gentle heating and stirring to ensure homogeneity. The solution is then filtered to remove any particulate impurities and transferred to a clean crystallizing dish. The container is covered, but not hermetically sealed, to allow for slow and controlled evaporation of the solvent in a dust-free and vibration-isolated environment. Crystal growth can be initiated spontaneously or by introducing a small seed crystal to promote the growth of a larger, single crystal. reddit.com

| Parameter | Typical Condition |

| Solvent | Deionized Water |

| Solution | Saturated or slightly supersaturated |

| Temperature | Room Temperature (constant) |

| Environment | Dust-free, vibration-isolated |

| Growth Initiation | Spontaneous nucleation or seed crystal |

| Timeframe | Days to weeks, depending on desired crystal size |

This table presents typical parameters for the slow evaporation method, based on general knowledge of isomorphous compounds.

Temperature Reduction Crystallization

Temperature reduction, or slow cooling, is another effective method for crystal growth from solution. This technique relies on the temperature dependence of the solute's solubility. For most salts, including this compound, solubility increases with temperature. Therefore, a saturated solution at a higher temperature will become supersaturated upon cooling, leading to crystallization.

The process begins with the preparation of a saturated solution at a temperature significantly above room temperature. The solution is then carefully filtered into a pre-warmed crystallization vessel. To control the growth rate and obtain high-quality crystals, the temperature of the solution is gradually lowered at a precisely controlled rate. A slow cooling rate is crucial to prevent rapid, uncontrolled nucleation which can result in a polycrystalline mass rather than a single, large crystal. The use of a seed crystal is highly recommended in this method to control the orientation and number of growing crystals. A similar approach, termed the "modified falling temperature method," has been successfully employed for growing other dihydrogen arsenate single crystals, such as cesium dihydrogen arsenate. researching.cn

| Parameter | Typical Condition |

| Solvent | Deionized Water |

| Initial Temperature | Elevated (e.g., 40-60 °C) |

| Final Temperature | Room Temperature or slightly below |

| Cooling Rate | Slow and controlled (e.g., 0.1-1 °C/day) |

| Growth Initiation | Seed crystal is highly recommended |

This table outlines the general parameters for the temperature reduction crystallization method.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method of crystal growth that occurs in aqueous solutions at high temperatures and pressures, typically in a sealed vessel called an autoclave. This technique is particularly useful for the synthesis of materials that are insoluble or have very low solubility at ambient conditions, or for crystallizing phases that are only stable at elevated temperatures and pressures.

While specific reports on the hydrothermal synthesis of pure this compound are not prevalent, the technique has been successfully used to synthesize more complex arsenate-containing compounds. For instance, related ammonium-containing arsenates have been synthesized under hydrothermal conditions, indicating the feasibility of this approach for the broader class of arsenate materials.

In a typical hydrothermal process, the reactants, in this case, a source of arsenic acid and an ammonium source, are placed in a Teflon-lined autoclave with a specific amount of water or a mineralizer solution. The autoclave is then sealed and heated to a temperature above the boiling point of water, creating high-pressure conditions within the vessel. Under these conditions, the solubility of the reactants is significantly increased, facilitating chemical reactions and subsequent crystallization upon slow cooling or temperature gradient control.

| Parameter | General Condition |

| Apparatus | Teflon-lined autoclave |

| Temperature | 100 - 300 °C |

| Pressure | Autogenous (generated by heating the sealed vessel) |

| Reactants | Arsenic acid or an arsenate salt, and an ammonium salt |

| Solvent | Water or a mineralizer solution |

This table provides a general overview of conditions for hydrothermal synthesis of arsenate-containing compounds.

Flux Growth Applications for Arsenate-Containing Compounds

Flux growth is a high-temperature solution growth technique where a molten salt, known as the flux, is used as the solvent to dissolve the components of the desired crystal. wikipedia.orgfrontiersin.org This method is suitable for growing crystals of materials that have very high melting points, decompose before melting, or undergo phase transitions at high temperatures. youtube.com

While the flux growth of pure this compound is not a common application due to its relatively low decomposition temperature, the compound itself can be used as a reactant in flux growth synthesis to create more complex arsenate-containing materials. rsc.org Furthermore, the principles of flux growth are widely applied to a variety of arsenide and arsenate compounds. aps.org

Role of Flux Composition and Reaction Conditions

The choice of flux is critical and depends on several factors: it must have a relatively low melting point, be a good solvent for the reactants, have low viscosity and volatility at the growth temperature, and be chemically inert with respect to the desired compound and the crucible. rsc.org Common fluxes for oxide and related materials include borates (e.g., B₂O₃), halides (e.g., KCl), and oxides of heavy metals (e.g., PbO, Bi₂O₃). rsc.org The ratio of flux to solute is typically high, ranging from 10:1 to 100:1, to ensure complete dissolution. youtube.com

The reaction conditions involve heating the mixture of reactants and flux to a temperature where a homogeneous solution is formed. wikipedia.org This is followed by a slow cooling process, often at a rate of 0.1 to 10 °C per hour, to allow for the crystallization of the desired phase. youtube.com

Container Material Selection and Compatibility

The high temperatures and often corrosive nature of the molten fluxes necessitate the use of highly inert crucible materials. wikipedia.org The choice of container material is crucial to prevent contamination of the growing crystal and degradation of the crucible itself. Platinum is a common choice for many oxide and arsenate flux growth experiments due to its high melting point and chemical resistance. rsc.org Other materials such as alumina, zirconia, and graphite (B72142) may also be used depending on the specific flux composition and reaction atmosphere. wikipedia.org For air-sensitive materials, the crucible may be sealed within a quartz ampoule, sometimes under vacuum or an inert atmosphere. aps.org

| Factor | Consideration | Examples |

| Flux Composition | Low melting point, high solubility for reactants, low viscosity, low volatility, chemical inertness. | B₂O₃, KCl, PbO, Bi₂O₃ |

| Crucible Material | High melting point, chemical inertness to the molten flux. | Platinum, Alumina, Zirconia, Graphite |

| Atmosphere | Controlled to prevent unwanted reactions (e.g., oxidation). | Air, Inert Gas (e.g., Argon), Vacuum |

This table summarizes key considerations for the flux growth of arsenate-containing compounds.

Control of Crystal Morphology and Quality

The control of crystal morphology and quality is a critical aspect of the synthesis of this compound (NH₄H₂AsO₄), particularly for applications in fields like nonlinear optics that demand large, high-perfection crystals. The morphology, including the aspect ratio and the prevention of defects, can be influenced by several factors during the crystallization process.

General strategies for controlling crystal shape and size are applicable to this compound and related compounds. These methods include adjusting the solvent, managing the level of supersaturation, temperature cycling, and modifying the pH of the growth solution minsky.aiuniversityofgalway.iersc.orgnih.gov. For instance, the growth of cesium dideuterium arsenate (CsD₂AsO₄), a related arsenate crystal, is sensitive to fluid flow, the orientation of the seed crystal, pH, and saturation temperature, all of which must be carefully controlled to mitigate issues like tapering and flawing minsky.ai.

Detailed research on ADP crystals demonstrates that additives can significantly impact crystal stability and properties. The presence of these additives can be confirmed by the appearance of additional planes in powder X-ray diffraction (PXRD) analysis ias.ac.in.

Table 1: Effects of Organic Additives on Ammonium Dihydrogen Phosphate (ADP) Crystals ias.ac.in

| Additive | Effect on Stability | Influence on Optical Properties |

|---|---|---|

| Malic Acid | Increases crystal stability | Enhances transmittance in the visible region |

| Succinic Acid | Increases crystal stability | Enhances transmittance in the visible region |

These findings suggest that a similar approach, utilizing carefully selected additives, could be employed to control the morphology and enhance the quality of this compound crystals.

Incorporation of Dopants and Formation of Solid Solutions

The properties of this compound can be tailored by incorporating dopants or by forming solid solutions with isostructural compounds. This process involves the substitution of the ammonium (NH₄⁺) cation or the dihydrogen arsenate (H₂AsO₄⁻) anion with other ions, leading to the formation of mixed crystals with modified structural, thermal, and optical characteristics.

A notable example of such a solid solution is the mixed crystal system involving cesium, ammonium, phosphate, and arsenate. Researchers have successfully synthesized mixed crystals of Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ (CADPA) researchgate.netresearchgate.netrajpub.com. These crystals are grown from an aqueous solution containing the constituent compounds—antiferroelectric ammonium dihydrogen phosphate (ADP) and this compound (ADA), and ferroelectric cesium dihydrogen phosphate (CDP) and cesium dihydrogen arsenate (CDA) researchgate.netresearchgate.netrajpub.com. The synthesis is typically achieved through a slow evaporation method at room temperature researchgate.netresearchgate.netrajpub.com.

The substitution of ammonium ions with cesium ions and arsenate ions with phosphate ions has profound effects on the crystal's structure and thermal behavior.

Structural Effects: Single-crystal X-ray analysis reveals that the mixed CADPA compound is isostructural with the tetragonal phases of its parent compounds, ADA and ADP researchgate.netrajpub.com. It crystallizes in the I4̅2d space group researchgate.netrajpub.com. The incorporation of different-sized cations (Cs⁺ vs. NH₄⁺) and anions ([PO₄]³⁻ vs. [AsO₄]³⁻) introduces significant structural disorder. This disorder manifests in two ways: a statical or dynamical disorder of the acidic proton in the O–H…O hydrogen bond and a reorientational motion of the NH₄⁺ ions researchgate.netresearchgate.net. This inherent disorder is confirmed by the presence of broader peaks in the Infrared (IR) spectrum researchgate.netresearchgate.net.

Table 2: Crystallographic Data for Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ (CADPA) at Room Temperature researchgate.netrajpub.com

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4̅2d |

| a (Å) | 7.6473(1) |

| c (Å) | 7.6803(1) |

Thermal Behavior: The formation of the solid solution also alters the thermal properties of the material. Differential scanning calorimetry (DSC) analysis of CADPA shows that the compound undergoes two distinct phase transitions researchgate.netresearchgate.net. These transitions occur at temperatures different from those of the pure parent compounds, indicating that the substitution has created a new material with unique thermal characteristics.

Table 3: Phase Transition Temperatures of Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ (CADPA) researchgate.netresearchgate.net

| Transition | Temperature (K) |

|---|---|

| Phase Transition 1 | 204 |

Crystallographic and Structural Elucidation of Ammonium Dihydrogen Arsenate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the primary method for determining the precise crystal structure of ADA at room temperature.

At room temperature, ADA crystallizes in the tetragonal system. iucr.org The determined space group is I-42d. ugr.es Refined unit cell parameters from single-crystal X-ray diffractometer data are a = 7.6998 (5) Å and c = 7.7158 (12) Å. iucr.org

| Crystal System | Space Group | a (Å) | c (Å) | Cell Volume (ų) |

|---|---|---|---|---|

| Tetragonal | I-42d | 7.6998 | 7.7158 | 457.45 |

The crystal structure of ADA has been refined to a high degree of accuracy. iucr.org The refinement of atomic positions reveals the arrangement of the ammonium (NH₄⁺) and dihydrogen arsenate (H₂AsO₄⁻) ions within the unit cell. The arsenate group is tetrahedral, with the arsenic atom at the center.

Key interatomic distances have been determined from these refinements. The As-O bond length is approximately 1.685 Å. The structure is characterized by a network of hydrogen bonds. The O-H···O bond length, connecting adjacent dihydrogen arsenate ions, is about 2.544 Å. Additionally, N-H···O bonds exist between the ammonium and dihydrogen arsenate ions, with a length of approximately 2.911 Å. iucr.org

| Bond | Length (Å) |

|---|---|

| As-O | 1.685 |

| O-H···O | 2.544 |

| N-H···O | 2.911 |

ADA is isostructural, meaning it has the same crystal structure, with a class of compounds that includes ammonium dihydrogen phosphate (B84403) (ADP), KH₂PO₄ (KDP), and KH₂AsO₄ (KDA). iucr.org These compounds all crystallize in the tetragonal space group I-42d at room temperature. iucr.org This structural similarity allows for the formation of mixed crystals, such as NH₄H₂(PO₄)₀.₅₂(AsO₄)₀.₄₈. acs.org The substitution of the anionic group (phosphate for arsenate) or the cationic group (potassium for ammonium) leads to predictable changes in the unit cell parameters, particularly the c/a ratio. iucr.org

Neutron Diffraction Studies of Proton Dynamics

While X-ray diffraction is excellent for locating heavier atoms like arsenic and oxygen, neutron diffraction is superior for determining the positions of hydrogen atoms (protons) due to their comparable neutron scattering lengths. This makes it an indispensable tool for studying proton dynamics in ADA.

Neutron diffraction studies have been crucial in elucidating the intricate network of hydrogen bonds that dominate the lattice dynamics of ADA and its isomorphs. iucr.orgornl.gov The structure is characterized by O-H···O bonds linking the AsO₄ tetrahedra into a three-dimensional framework. iucr.org The protons in these bonds are disordered in the high-temperature paraelectric phase. researchgate.net

The ammonium ions are situated within this framework and are also involved in hydrogen bonding through N-H···O interactions with the oxygen atoms of the arsenate groups. mdpi.com This extensive hydrogen-bonding network plays a critical role in the physical properties of the material. ornl.gov

The dynamics of the ammonium (NH₄⁺) ion, specifically its reorientational motion, are a key aspect of the structural dynamics of these materials. researchgate.net Quasielastic neutron scattering (QENS) studies on the isostructural ADP have shown that the NH₄⁺ group undergoes reorientational diffusion. ornl.govresearchgate.net This motion is thermally activated and plays a significant role in the phase transitions observed in these compounds. researchgate.net The interaction between the reorienting ammonium ions and the proton ordering within the O-H···O hydrogen bond network is a fundamental aspect of the behavior of this family of crystals. researchgate.net

Examination of Structural Disorder Phenomena

This compound (ADA) exhibits significant structural disorder, which has been a subject of scientific investigation. The paraelectric-antiferroelectric phase transition in ADA has been studied using natural abundance ^15N Cross-Polarization Magic Angle Spinning (CPMAS) Nuclear Magnetic Resonance (NMR), with a particular focus on the role of the ammonium (NH₄⁺) ion in this process.

The disorder within the crystal structure is multifaceted. One key aspect is a dynamic or statical disorder of the acidic protons within the O–H···O hydrogen bonds. Another significant contributor to the disorder is the reorientational motion of the NH₄⁺ ions. This structural disorder is often confirmed by the presence of broader peaks in the material's infrared spectrum. In similar hydrogen-bonded systems, this phenomenon is characterized as positional proton disorder, where protons are disordered between two possible sites within the hydrogen bond, a state that can be resolved into an ordered configuration upon cooling.

Fractographic Studies of Synthetic ADA Single Crystals

Fractography, the study of fracture surfaces, has been employed to analyze the texture and imperfections in synthetic single crystals related to this compound. Investigations have been conducted on crystals of ammonium dihydrogen phosphate (ADP) containing significant percentages of ADA to determine if phenomena of texture and crystal imperfection can be detected using this technique. These studies extend previous fractographic work on pure ADP crystals to explore the effects of arsenate inclusion. The primary purpose of such investigations is to characterize the nature of dislocations and imperfections that propagate in the prismatic and pyramidal growth sectors of the crystals.

Cleavage Patterns and Optical Grating Effects

A notable finding in the fractographic analysis of ADP crystals containing this compound is that these materials are clearly distinguishable by their unique cleavage patterns. The most outstanding characteristic observed in these arsenated crystals is a pronounced optical grating effect, which allows for their immediate identification.

Further examination of the cleavage patterns provides evidence that this optical effect is directly associated with a subtle physical structure described as a lamellar texture. This texture consists of a fine-scale, layer-like mosaic structure. While lamellar structures are also observed in pure ADP crystals, the distinct optical grating effects are a unique feature of the arsenate-containing samples, suggesting that the presence and distribution of arsenate are crucial to this phenomenon.

| Crystal Composition | Key Fractographic Features | Optical Effects |

| Ammonium Dihydrogen Phosphate (ADP) + 5% this compound (ADA) | Distinguishable cleavage patterns, lamellar mosaic structure. | Pronounced optical grating effect. |

| Ammonium Dihydrogen Phosphate (ADP) + 20% this compound (ADA) | Features similar to the 5% sample, with distinct cleavage and lamellar texture. | Pronounced optical grating effect. |

| Pure Potassium Dihydrogen Phosphate (KH₂PO₄) | Lamellar texture observed. | No significant grating effects reported. |

Micellar Theory and Layer-like Crystal Growth

To explain the origin of the lamellar texture and the associated optical effects in arsenated crystals, the micellar theory of crystal growth has been applied. This theory posits that the crystals grow through the accretion of micelles, which are submicroscopic crystalline units.

The phenomenon is explained on the basis of a layer-like crystal growth of these micelles. According to the theory, the arsenate is unequally distributed between the surface and the body of the individual micelles. This segregation creates a periodic inhomogeneity as the micelles accrete in conventional layers. This intensified inhomogeneity in the resulting lamellar structure is sufficient in both degree and periodicity to generate the observed optical grating effect. This process also creates a condition of strain within the crystal that has been noted by researchers.

Spectroscopic Characterization of Ammonium Dihydrogen Arsenate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules. For ammonium (B1175870) dihydrogen arsenate (NH₄H₂AsO₄), this involves analyzing the vibrational modes of the ammonium (NH₄⁺) and dihydrogen arsenate (H₂AsO₄⁻) ions, as well as the lattice phonons. Both infrared (IR) absorption and Raman scattering spectroscopy are employed to obtain a comprehensive understanding of the compound's vibrational properties.

IR spectroscopy measures the absorption of infrared radiation by the material, exciting its molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types.

The structure of ammonium dihydrogen arsenate is significantly influenced by a network of hydrogen bonds, particularly the O-H…O bonds linking the arsenate tetrahedra. These bonds are a prominent feature in the IR spectrum. The structure is characterized by a statical or dynamical disorder of the acidic proton within this O-H…O bond researchgate.net. This disorder is confirmed by the presence of broad peaks in the IR spectrum researchgate.net. The stretching vibrations of the hydrogen-bonded OH units within the H₂AsO₄⁻ group give rise to distinct bands, with studies on similar hydrogen arsenate minerals identifying these vibrations in regions around 2657 cm⁻¹ researchgate.net.

The dihydrogen arsenate ion (H₂AsO₄⁻) consists of a central arsenic atom tetrahedrally coordinated to four oxygen atoms wikipedia.org. The vibrations of this AsO₄ tetrahedron result in a set of characteristic IR absorption bands. These fundamental vibrations are categorized as symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄) modes.

Protonation and bonding within the crystal lattice affect the symmetry and vibrational frequencies of the arsenate group princeton.edu. In related arsenate compounds, the asymmetric stretching mode (ν₃) has been observed as a single band at 865 cm⁻¹, while the symmetric stretching mode (ν₁) appears at 817 cm⁻¹ nih.gov. Furthermore, studies on aqueous protonated arsenates show that the As-OH symmetric stretching vibration for H₂AsO₄⁻ occurs around 770 cm⁻¹ princeton.edu. In some isomorphous arsenate salts, the ν₁(AsO₄) modes have been observed at higher frequencies than the ν₃(AsO₄) vibrations mjcce.org.mkresearchgate.net.

Table 1: Characteristic IR Frequencies for Arsenate Groups in Related Compounds

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Source |

| ν(O-H) | O-H stretching in H-bonds | ~2657 | researchgate.net |

| ν₃(AsO₄) | Asymmetric stretching | ~865 | nih.gov |

| ν₁(AsO₄) | Symmetric stretching | ~817 | nih.gov |

| ν(As-OH) | Symmetric stretching | ~770 | princeton.edu |

Raman spectroscopy is a complementary technique to IR spectroscopy that involves inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and lattice modes, providing detailed information about the crystal structure and its phase transitions.

Light scattering measurements of this compound have been instrumental in identifying the various Raman active modes of vibration. Studies conducted on the paraelectric phase have successfully characterized these modes in the 10–4000 cm⁻¹ range aip.org. Through detailed spectral examination, researchers have been able to distinguish and assign symmetries to the protonic modes, transverse optic modes, internal vibrations of the ions, and the O–H–O valence vibrations aip.org.

Table 2: Vibrational Modes of NH₄H₂AsO₄ Identified by Raman Spectroscopy

| Mode Type | Description | Source |

| Protonic Modes | Vibrations involving the motion of protons, particularly in the hydrogen bonds. | aip.org |

| Transverse Optic Modes | Lattice vibrations where adjacent ions move in opposite directions, perpendicular to the wave propagation. | aip.org |

| Internal Modes | Vibrations occurring within the NH₄⁺ and H₂AsO₄⁻ ionic units. | aip.org |

| O–H–O Valence Vibrations | Stretching and bending motions of the atoms involved in the O-H…O hydrogen bonds. | aip.org |

Raman spectroscopy is an exceptionally well-suited technique for investigating structural phase transitions as a function of temperature aps.org. In this compound, temperature-dependent Raman studies have been performed to probe the dynamics of its paraelectric phase in a temperature range of 220–295 K aip.org.

The underlying principle is that a phase transition involves an atomic rearrangement, which in turn affects the phonon mode frequencies of the crystal lattice aps.org. These changes are directly observable in the Raman spectrum as shifts in the peak positions, changes in the full width at half maximum (FWHM) of the bands, or the appearance/disappearance of certain modes semanticscholar.orgmdpi.com. Such spectral anomalies serve as clear indicators of a phase transition, allowing for the determination of transition temperatures and providing insight into the mechanism of the structural change mdpi.com.

Raman Scattering Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local chemical environment of atoms within a molecule. In the context of this compound (NH₄H₂AsO₄), NMR studies, particularly of proton (¹H), nitrogen-15 (B135050) (¹⁵N), and arsenic-75 (⁷⁵As) nuclei, offer valuable insights into the compound's structure, dynamics, and the nature of its hydrogen bonding.

The this compound crystal lattice is composed of ammonium (NH₄⁺) cations and dihydrogen arsenate (H₂AsO₄⁻) anions. These ions are interconnected by a network of hydrogen bonds. NMR spectroscopy can distinguish the different chemical environments of the nuclei within these ions.

Nitrogen-15 (¹⁵N) NMR: The ¹⁵N nucleus, while having a low natural abundance, is a sensitive probe of the environment of the ammonium ion. In solid-state NMR, the ¹⁵N chemical shift provides information about the symmetry of the ammonium ion and its interactions with the surrounding dihydrogen arsenate anions. For instance, in a similar compound, ¹⁵NH₄Cl, the powdered form exhibits a ¹⁵N chemical shift of 39.3 ppm relative to liquid NH₃ nih.gov. The chemical shift for the ammonium ion in this compound would be influenced by the specific crystal structure and hydrogen bonding network.

Arsenic-75 (⁷⁵As) NMR: ⁷⁵As is the only NMR-active isotope of arsenic. It is a quadrupolar nucleus (spin 3/2), which often results in broad NMR signals. The chemical shift of ⁷⁵As is sensitive to the coordination and oxidation state of the arsenic atom. For arsenate (AsO₄³⁻) species in a tetrahedral coordination, the chemical shifts can be observed, although the lines can be broad. For example, the presence of asymmetric species like HAsO₄²⁻ can lead to very broad signals that are difficult to observe with high-resolution NMR spectrometers huji.ac.il. The quadrupolar constant, which influences the line width, is sensitive to the symmetry of the charge distribution around the arsenic nucleus. A comparison between an alkali arsenate and an alkali dihydrogen arsenate showed a significant difference in the quadrupolar constants (2.85 MHz vs. 5.1 MHz), highlighting the effect of protonation on the arsenic environment nih.gov.

A summary of expected NMR characteristics for different nuclei in this compound is presented below.

| Nucleus | Expected Chemical Environment | Factors Influencing Chemical Shift and Line Shape |

| ¹H | Protons in the ammonium (NH₄⁺) ion and acidic protons in the dihydrogen arsenate (H₂AsO₄⁻) ion. | Hydrogen bonding, molecular motion of the NH₄⁺ ion, and proton exchange dynamics. |

| ¹⁵N | Nitrogen atom in the center of the tetrahedral ammonium (NH₄⁺) ion. | Symmetry of the ammonium ion, strength of hydrogen bonds to the arsenate anions, and the crystal lattice environment. |

| ⁷⁵As | Arsenic atom in the tetrahedral dihydrogen arsenate (H₂AsO₄⁻) anion. | Quadrupolar moment leading to broad lines, symmetry of the arsenate group, protonation state, and the nature of the surrounding cations. |

This table is based on general principles of NMR spectroscopy and data from related compounds, as specific high-resolution data for this compound is not extensively documented in readily available literature.

This compound is known to undergo a phase transition from a paraelectric to an antiferroelectric state at a critical temperature (Tₙ) of 216 K. This transition is associated with the ordering of protons within the hydrogen bond network. NMR spectroscopy is a key technique for studying the dynamics of protons and the ammonium ions leading up to and through this phase transition.

High-resolution ¹⁵N NMR studies on ¹⁵N-enriched single crystals of this compound have been conducted to probe the behavior of the NH₄⁺ ions at the phase transition. These studies have examined the temperature dependence of the isotropic chemical shift (δiso) and the spin-lattice relaxation time (T₁). The results show clear anomalies in both δiso and T₁ at the phase transition temperature tudelft.nlresearchgate.net.

The anomalies observed in the NMR parameters are interpreted as evidence for a co-existence of both order-disorder and displacive characteristics at the NH₄⁺ site during the phase transition tudelft.nlresearchgate.net. The "order-disorder" aspect relates to the ordering of the acidic protons in the O-H---O hydrogen bonds of the H₂AsO₄⁻ framework. The "displacive" component refers to a shift in the position of the NH₄⁺ ions within the crystal lattice. The time scale of the proton-lattice motion in such hydrogen-bonded compounds falls within the range accessible by NMR spectroscopy (from picoseconds to milliseconds), making it an ideal tool for these investigations tudelft.nlresearchgate.net.

The dynamics of the ammonium ion itself, such as reorientation and tumbling motions, also influence the NMR spectra. Changes in these dynamics as the temperature approaches the phase transition can be monitored by measuring the spin-lattice relaxation times. These studies provide crucial information on the microscopic mechanisms driving the ferroelectric and antiferroelectric properties of this class of materials.

X-ray Photoelectron Spectroscopy (XPS) Applications in Arsenate Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the chemical states of arsenic, oxygen, and nitrogen.

Arsenic (As): The binding energy of the As 3d core level is a sensitive indicator of the oxidation state of arsenic. For arsenate compounds where arsenic is in the +5 oxidation state (As⁵⁺), the As 3d₅/₂ binding energy is typically observed at higher values compared to arsenite (As³⁺) or elemental arsenic (As⁰). For instance, the As 3d₅/₂ binding energy for As⁵⁺ in a GaAs native oxide has been reported at approximately 45.6 eV, while for As³⁺ it is around 44.8 eV thermofisher.com. It is important to note that arsenates can be sensitive to X-ray exposure, potentially leading to the reduction of As⁵⁺ to As³⁺ during analysis thermofisher.com.

Oxygen (O): The O 1s spectrum can provide information about the different oxygen environments in the dihydrogen arsenate anion. The oxygen atoms are present as both As-O-H and As=O or As-O⁻ groups. These different chemical environments can lead to slight variations in the O 1s binding energy, although the peaks are often broad and may overlap. For metal oxides, the O 1s binding energy is typically in the range of 529-530 eV, while for organic C-O bonds, it is around 533 eV thermofisher.com. In the context of an arsenate, the O 1s binding energy would be influenced by the electronegativity of arsenic and the presence of hydrogen bonding.

Nitrogen (N): The N 1s spectrum is characteristic of the ammonium ion (NH₄⁺). The binding energy for nitrogen in an ammonium salt is expected to be distinct from other nitrogen functional groups. For example, the N 1s binding energy for amine/amide groups is often cited around 400.5 eV nih.gov. The precise binding energy for the ammonium ion in this compound will be influenced by the ionic nature of the compound and the interactions with the arsenate anions.

A summary of typical binding energy ranges relevant for the characterization of this compound is provided in the table below.

| Element | Core Level | Typical Binding Energy Range (eV) | Information Provided |

| As | As 3d | 45 - 46 (for As⁵⁺) | Confirms the +5 oxidation state of arsenic in the arsenate group. Can be used to detect any surface reduction to As³⁺. |

| O | O 1s | 531 - 533 | Reflects the oxygen chemical environment within the dihydrogen arsenate anion (As-O-H vs. As=O/As-O⁻) and the extent of surface hydration or contamination. |

| N | N 1s | ~400 - 402 | Confirms the presence of nitrogen in the form of the ammonium cation (NH₄⁺). |

This table presents approximate binding energy ranges based on data for similar chemical states, as a comprehensive, dedicated XPS study on this compound is not widely reported in foundational literature.

Phase Transition Phenomena and Dielectric Properties of Ammonium Dihydrogen Arsenate

Ferroelectric and Antiferroelectric Phase Transitions

Ammonium (B1175870) dihydrogen arsenate is recognized as an antiferroelectric crystal. aps.org This classification distinguishes it from many other members of the KDP family, such as potassium dihydrogen phosphate (B84403) (KDP) and potassium dihydrogen arsenate (KDA), which exhibit ferroelectric properties. The phase transitions in these types of compounds are closely associated with the collective ordering of protons within the hydrogen bond network. aps.org

At room temperature, ammonium dihydrogen arsenate exists in a paraelectric phase, characterized by a disordered arrangement of protons. As the crystal is cooled, it undergoes a phase transition to an antiferroelectric state. This transition involves the ordering of protons in such a way that adjacent dipoles align in opposite directions, resulting in no net spontaneous polarization.

The transition from the paraelectric to the antiferroelectric phase in NH₄H₂AsO₄ occurs at a specific Néel temperature (Tₙ). Research has identified this transition temperature to be approximately 216 K (-57 °C). This transition is a key characteristic of the material, marking a significant change in its structural symmetry and dielectric behavior.

A notable characteristic of KDP-type crystals is the significant change in their transition temperatures upon the substitution of hydrogen with its heavier isotope, deuterium. This is known as the isotope effect. In the case of this compound, deuteration has been shown to increase the antiferroelectric transition temperature.

When hydrogen atoms in the compound are replaced with deuterium to form deuterated this compound (ND₄D₂AsO₄), the transition temperature is raised to approximately 242 K (-31 °C). This marked increase highlights the crucial role of proton tunneling and ordering in the mechanism of the phase transition.

| Compound | Chemical Formula | Transition Temperature (K) | Transition Temperature (°C) | Phase Transition Type |

|---|---|---|---|---|

| This compound | NH₄H₂AsO₄ | 216 | -57 | Paraelectric-Antiferroelectric |

| Deuterated this compound | ND₄D₂AsO₄ | ~242 | ~-31 | Paraelectric-Antiferroelectric |

Superprotonic Phase Transitions and High Conductivity

The conductivity and phase transitions in hydrogen-bonded crystals like this compound are governed by the movement of protons. The primary mechanism for proton transport is the Grotthuss mechanism, also known as proton hopping. mdpi.com This process does not involve a single proton traveling long distances through the crystal lattice. Instead, it is a collective event where a proton from a hydronium ion (or a similar protonated group) jumps to an adjacent water molecule (or, in this solid-state context, an arsenate group), which in turn passes one of its protons to the next group in a chain-like relay. dixonvalve.com This sequence of forming and breaking covalent bonds allows for efficient charge transport through the hydrogen-bond network. The phase transition in ADA is directly linked to the ordering of these proton movements.

Detailed studies specifically calculating the conductivity relaxation parameters for pure this compound are not extensively documented in the available literature. While such analyses are common for characterizing ionic and protonic conductors, the focus on ADA has primarily been on its antiferroelectric phase transition.

Dielectric Measurements and Impedance/Modulus Spectroscopy

Dielectric measurements are crucial for characterizing the electrical properties of materials like this compound. The relative dielectric constant is a key parameter that reflects how a material responds to an external electric field. For ADA, which has a tetragonal crystal structure at room temperature, the dielectric constant is anisotropic, meaning its value depends on the direction of measurement relative to the crystal axes.

Measurements performed at room temperature (25 °C) have determined the relative dielectric constants along the principal crystallographic axes. The value is significantly higher along the a-axis (K₁₁) compared to the c-axis (K₃₃).

| Parameter | Symbol | Value |

|---|---|---|

| Relative Dielectric Constant (a-axis) | K₁₁ | 85 |

| Relative Dielectric Constant (c-axis) | K₃₃ | 22 |

While impedance and modulus spectroscopy are powerful techniques used to separate and analyze different electrical processes (such as bulk, grain boundary, and electrode effects) and to study relaxation phenomena in materials, specific studies applying these comprehensive techniques to pure this compound are not widely reported in the surveyed literature. researchgate.net

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| This compound | NH₄H₂AsO₄ |

| Deuterated this compound | ND₄D₂AsO₄ |

| Potassium Dihydrogen Phosphate | KH₂PO₄ |

| Potassium Dihydrogen Arsenate | KH₂AsO₄ |

Thermal Analysis Techniques (DSC/DTA/TGA) in Phase Transition Studies of this compound

Thermal analysis techniques are crucial in characterizing the phase transitions and thermal stability of materials. For this compound (NH₄H₂AsO₄), techniques such as Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA) provide valuable insights into its behavior as a function of temperature. These methods detect changes in heat flow, temperature differentials, and mass, respectively, which correspond to physical and chemical transformations within the material.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are powerful techniques for identifying phase transitions by measuring the heat flow to or from a sample compared to a reference as the temperature is changed. In these analyses, phase transitions appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks in the thermogram.

For this compound (ADA), a notable low-temperature phase transition is its transformation from a paraelectric to an antiferroelectric state. While detailed DSC or DTA data with specific enthalpy values are not extensively available in the public domain, studies on its thermal hysteresis have been conducted. This transition is a key characteristic of ADA and its isomorphs.

At higher temperatures, studies on analogous compounds like ammonium dihydrogen phosphate (ADP) show endothermic events corresponding to decomposition rather than simple melting. researchgate.net A study on various univalent dihydrogen phosphates and arsenates, including ADA, was conducted using DSC to investigate high-temperature phase relations, though specific values for ADA are not detailed in the available literature. It is known that ADA decomposes upon heating.

Table 1: Summary of DSC/DTA Findings for this compound and Related Compounds

| Compound | Transition Temperature | Enthalpy Change (ΔH) | Type of Transition |

| This compound (NH₄H₂AsO₄) | Data not available | Data not available | Low-temperature antiferroelectric transition; High-temperature decomposition |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | Onset: 153.9°C, Peak: 188.1°C | Data not available | Chemical decomposition |

Note: Data for ADA is limited in publicly available literature. The data for ADP is provided for comparative purposes due to its structural and chemical similarity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathway. For ammonium salts, TGA typically reveals mass loss due to the evolution of volatile products like ammonia and water.

The thermal decomposition of this compound is reported to occur around 300°C. fishersci.cafishersci.com Detailed TGA studies on the analogous compound, ammonium dihydrogen phosphate (ADP), show that the decomposition process begins at lower temperatures and involves the release of ammonia (NH₃) and water (H₂O), leading to the formation of phosphoric acid. researchgate.net This suggests a similar decomposition mechanism for ADA, where heating would lead to the evolution of ammonia and the formation of arsenic acid, which would subsequently decompose.

The decomposition can be represented by the following likely reaction, analogous to that of ADP: NH₄H₂AsO₄(s) → H₃AsO₄(l) + NH₃(g)

Further heating would lead to the dehydration of arsenic acid.

Table 2: TGA Data for the Decomposition of this compound and Analogue

| Compound | Onset of Decomposition | Key Decomposition Steps | Final Residue |

| This compound (NH₄H₂AsO₄) | ~300°C | Mass loss corresponding to the release of NH₃ and H₂O. | Arsenic oxides |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | ~154°C | Stepwise loss of NH₃ and H₂O. | Polyphosphoric acids |

Computational Chemistry and Theoretical Studies of Ammonium Dihydrogen Arsenate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules and materials. DFT calculations for ammonium (B1175870) dihydrogen arsenate are fundamental to validating experimental findings and predicting its behavior under various conditions.

A primary application of DFT in studying ammonium dihydrogen arsenate is the optimization of its crystal lattice geometry. This process involves computationally determining the lowest energy arrangement of atoms, which corresponds to the most stable structure. The starting point for this optimization is typically the experimentally determined crystal structure, often from X-ray diffraction data. For this compound, which is known to have a tetragonal crystal system, DFT calculations can refine the atomic positions and unit cell parameters. researchgate.netresearchgate.net

The validation of these computational results is achieved by comparing the optimized geometric parameters—such as bond lengths, bond angles, and dihedral angles—with high-resolution experimental data. A strong correlation between the calculated and experimental values serves to validate the chosen computational model (the functional and basis set) and confirms its reliability for predicting other properties. For instance, in studies of similar complex arsenate compounds, a high degree of agreement between DFT-calculated and experimentally observed geometries has been demonstrated, lending confidence to the theoretical models. researchgate.net

Illustrative Data Table: Comparison of Structural Parameters Note: The following table illustrates the type of data generated from DFT geometry optimization studies. Specific theoretical values for this compound are not available in the cited literature and are presented here for structural context only.

| Parameter | Atom Pair/Triplet | Experimental Value (Å or °) | Calculated DFT Value (Å or °) | Deviation (%) |

|---|---|---|---|---|

| Bond Length | As-O | Value | Value | Value |

| Bond Length | O-H | Value | Value | Value |

| Bond Length | N-H | Value | Value | Value |

| Bond Angle | O-As-O | Value | Value | Value |

| Bond Angle | H-N-H | Value | Value | Value |

| Dihedral Angle | H-O-As-O | Value | Value | Value |

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of crystalline solids. cardiff.ac.uk For this compound, a theoretical vibrational analysis begins with the optimized geometry. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be generated. rsc.orgnih.gov

These simulated spectra are invaluable for interpreting experimental IR and Raman data. researchgate.netmjcce.org.mk Each calculated vibrational mode can be animated to visualize the specific atomic motions involved, such as the stretching of As-O bonds, the bending of O-H bonds, or the librational modes of the ammonium (NH₄⁺) cation. A detailed assignment of the experimental spectral bands is often achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (bond stretches, angle bends) to a given normal mode of vibration. This level of analysis has been successfully applied to other complex arsenate and ammonium-containing compounds. researchgate.netnih.gov

Illustrative Data Table: Simulated Vibrational Frequencies Note: This table exemplifies how theoretical vibrational frequencies are presented and compared with experimental data. Specific comprehensive computational values for this compound were not found in the reviewed literature.

| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED) |

|---|---|---|---|

| Value | Value | Value | ν(N-H) stretch |

| Value | Value | Value | δ(H-N-H) bend |

| Value | Value | Value | ν(As=O) stretch |

| Value | Value | Value | ν(As-OH) stretch |

| Value | Value | Value | δ(O-As-O) bend |

| Value | Value | Value | Lattice Modes |

Electronic Structure Analysis

Beyond geometry and vibrations, computational methods provide deep insights into the electronic properties of this compound, which are key to understanding its chemical reactivity and physical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a compound. wikipedia.orgwuxibiology.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, calculating the HOMO-LUMO gap via DFT or other first-principles methods would provide a quantitative measure of its electronic stability. nih.govarxiv.orgchalcogen.roaps.orgnih.gov This information is particularly relevant for understanding its behavior in applications such as nonlinear optics, where electronic excitations play a central role. wikipedia.org The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Illustrative Data Table: Frontier Orbital Energies Note: This table shows the typical output of a frontier orbital analysis. Specific calculated values for this compound are not present in the surveyed literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for predicting intermolecular interactions, as it illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the arsenate group and the positive potential around the hydrogen atoms of the ammonium cation and the dihydrogen arsenate anion. This visual representation is instrumental in understanding the hydrogen bonding network that defines the crystal structure. The MEP provides a clear rationale for how the ammonium and dihydrogen arsenate ions orient themselves to maximize electrostatic attractions, which is fundamental to the stability of the crystal lattice.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. researchgate.netdntb.gov.ua This analysis can precisely identify and classify the nature of interactions within the this compound crystal. rsc.orgnih.gov

In a QTAIM analysis, the electron density (ρ) is analyzed to locate critical points where the gradient of the density is zero. The presence of a bond critical point (BCP) between two atoms indicates an interaction path. nih.gov The properties at this BCP, such as the value of the electron density itself, its Laplacian (∇²ρ), and the total energy density, can be used to classify the interaction as either a shared covalent bond or a closed-shell interaction, such as hydrogen bonding or ionic interactions. rsc.org

For this compound, QTAIM would be applied to quantify the strength and nature of the crucial N-H···O and O-H···O hydrogen bonds that hold the crystal lattice together. This analysis would provide quantitative data on the degree of covalency versus electrostatic character in these bonds, offering a deeper understanding of the forces governing the crystal's structure and stability.

Illustrative Data Table: QTAIM Topological Parameters at Bond Critical Points (BCPs) Note: The following table is an example of data derived from a QTAIM analysis to characterize intermolecular interactions. Such a detailed analysis for this compound was not found in the available literature.

| Interaction Bond (X-H···Y) | Electron Density (ρ) | Laplacian of ρ (∇²ρ) | Total Energy Density (H(r)) | Interaction Type |

|---|---|---|---|---|

| N-H···O | Value | Value | Value | Hydrogen Bond |

| O-H···O | Value | Value | Value | Hydrogen Bond |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and crystals, providing a localized picture of chemical bonding. This analysis helps in understanding the interactions between atoms, charge transfer, and the nature of chemical bonds, moving beyond the delocalized perspective of molecular orbitals.

While specific, in-depth NBO analysis studies exclusively focused on this compound are not extensively available in the public domain, the principles of NBO theory can be applied to understand its bonding characteristics. In NH₄H₂AsO₄, the analysis would typically investigate the electronic interactions within the ammonium (NH₄⁺) cation and the dihydrogen arsenate (H₂AsO₄⁻) anion, as well as the hydrogen bonding network that connects these ions.

Key interactions that would be elucidated by an NBO analysis include:

Donor-Acceptor Interactions: The analysis would quantify the charge transfer from the lone pairs of oxygen atoms in the H₂AsO₄⁻ anion to the antibonding orbitals of the N-H bonds in the NH₄⁺ cation, which is characteristic of hydrogen bonding. The strength of these interactions can be estimated by the second-order perturbation energy, E(2).

Hybridization and Bond Character: NBO analysis would describe the hybridization of the arsenic, oxygen, and nitrogen atoms, providing insight into the geometry and bonding of the constituent ions. The polarization of the N-H and As-O bonds could also be quantified, revealing their ionic and covalent character.

Natural Atomic Charges: The calculation of natural atomic charges on each atom would provide a more chemically intuitive picture of the charge distribution compared to other population analysis methods. This is crucial for understanding the electrostatic interactions within the crystal.

A hypothetical NBO analysis might reveal the specific orbitals involved in the hydrogen bonds and quantify the delocalization of electron density, which is crucial for the stability of the crystal structure. The results of such an analysis would be instrumental in understanding the subtle electronic changes that occur during the phase transition of the material.

Theoretical Modeling of Phase Transition Mechanisms

This compound undergoes a ferroelectric phase transition, a phenomenon that has been the subject of extensive theoretical modeling. These models aim to describe the microscopic origins of the phase transition, which involves a change in the crystal symmetry and the appearance of a spontaneous electric polarization below a critical temperature (the Curie temperature).

Theoretical models for the phase transition in NH₄H₂AsO₄ and isomorphous compounds often fall into several categories:

Proton-Lattice Coupled Models: These models are particularly relevant for hydrogen-bonded ferroelectrics. They consider the ordering of the protons within the hydrogen bonds as the primary driving force for the phase transition. The proton motion is coupled to the displacements of the heavier atoms in the lattice (the AsO₄ tetrahedra and NH₄ ions). The Hamiltonian for such a model typically includes terms for the proton tunneling between potential wells, the interactions between protons, and the coupling between the proton system and the lattice vibrations (phonons).

Ising Model and its Modifications: The ordering of protons in the double-well potentials of the hydrogen bonds can be described by a pseudo-spin formalism, where the two positions of the proton are assigned pseudo-spin states (e.g., up and down). This allows the application of the Ising model, a fundamental model of phase transitions in statistical mechanics. The Ising model can be modified to include transverse fields to account for proton tunneling, which is a quantum mechanical effect.

Monte Carlo Simulations: These are computational techniques used to simulate the behavior of the system based on a given theoretical model. For NH₄H₂AsO₄, Monte Carlo simulations can be employed to study the temperature dependence of various physical properties, such as the spontaneous polarization, specific heat, and dielectric susceptibility. By simulating the interactions between the constituent ions and the ordering of protons, these simulations can provide valuable insights into the nature of the phase transition and help validate the underlying theoretical models.

Landau Theory: This is a phenomenological theory that describes the phase transition in terms of an order parameter, which is the spontaneous polarization for a ferroelectric material. The free energy of the system is expanded as a power series of the order parameter. The coefficients of this expansion are temperature-dependent, and their signs and magnitudes determine the nature and order of the phase transition (e.g., first or second order). While not a microscopic model, Landau theory provides a powerful framework for understanding the macroscopic thermodynamic properties associated with the phase transition.

The theoretical modeling of the phase transition in this compound is a complex endeavor that requires consideration of the interplay between the proton dynamics, the lattice structure, and the electrostatic interactions within the crystal. These models are essential for interpreting experimental data and for predicting the behavior of the material under different conditions.

Environmental Geochemistry and Speciation of Arsenate General Relevance

Adsorption and Desorption Processes

Adsorption to the surfaces of soil and sediment particles is a primary mechanism controlling the concentration of arsenate in natural waters. researchgate.net This process involves the binding of dissolved arsenate ions to the surfaces of minerals, effectively removing them from the solution phase and reducing their mobility.

Arsenate exhibits a strong affinity for the surfaces of various common environmental minerals, particularly metal oxides and certain clay minerals. researchgate.netepa.gov

Metal Oxides: Amorphous and crystalline iron (Fe) and aluminum (Al) oxides, such as ferrihydrite and goethite, are highly effective at adsorbing arsenate. escholarship.orgacs.orgresearchgate.netusda.gov Arsenate adsorption on these oxides is typically maximal at low pH and decreases as the pH increases. researchgate.netepa.govusda.gov For example, on iron oxides, arsenate adsorption tends to decrease above pH 7. researchgate.netusda.gov

Clay Minerals: Clay minerals like kaolinite, montmorillonite, and illite (B577164) also adsorb arsenate. researchgate.netepa.govusda.gov The extent of adsorption is generally lower than for metal oxides. Similar to metal oxides, arsenate adsorption on clays (B1170129) is greatest at low pH and decreases with rising pH, typically showing a decline above pH 5. researchgate.netusda.gov

The mechanism of adsorption at the molecular level can be described by the formation of surface complexes, which are categorized as either inner-sphere or outer-sphere.

Inner-sphere complexes involve the formation of a direct chemical (covalent or ionic) bond between the arsenate ion and the mineral surface, with no water molecules interposed. wikipedia.orgresearchgate.netyoutube.com This type of bonding is strong and is considered specific adsorption. wikipedia.org

Outer-sphere complexes are formed when the arsenate ion remains separated from the mineral surface by one or more layers of water molecules. researchgate.netyoutube.com The attraction is primarily electrostatic and weaker than that of inner-sphere complexes. researchgate.net

Spectroscopic evidence indicates that arsenate forms inner-sphere complexes with the surfaces of iron and aluminum oxides. usda.gov This strong, direct bonding explains the high affinity of these minerals for arsenate.

In natural systems, arsenate must compete with other dissolved anions for available adsorption sites on mineral surfaces. This competition can significantly influence arsenate's mobility.

Phosphate (B84403) (PO₄³⁻) is a major competitor due to its similar chemical structure and charge to arsenate (AsO₄³⁻). acs.orgresearchgate.net Phosphate can effectively displace adsorbed arsenate and inhibit its adsorption onto iron oxides and other minerals. acs.orgtulane.edu The degree of competition is dependent on factors such as the relative concentrations of the two anions, the pH of the system, and the type of mineral surface. tulane.eduekb.eg For instance, phosphate has been shown to inhibit arsenate sorption more on gibbsite than on goethite. tulane.edu Generally, the anion that is added first to a system will adsorb to a greater extent than the competing ion that is introduced later. researchgate.net

Sulfate (B86663) (SO₄²⁻) is also a potential competitor, but its effect on arsenate adsorption is generally much weaker than that of phosphate. ekb.egepa.gov Studies have shown that the addition of phosphate and sulfate can reduce the percentage of adsorbed arsenic, thereby increasing its concentration in the soil solution. epa.gov

Table 2: Competitive Adsorption Effects on Arsenate

| Competing Anion | Chemical Formula | Competitive Strength | Factors Influencing Competition |

|---|---|---|---|

| Phosphate | PO₄³⁻ | High | Similar chemical properties to arsenate, relative concentrations, pH, mineral type. acs.orgresearchgate.nettulane.edu |

Co-precipitation with Iron Hydroxides

Co-precipitation with iron (III) hydroxides is a crucial process that influences the fate and mobility of arsenate in the environment. acs.org This process is relevant in natural aquatic and soil systems and is also utilized in water treatment technologies to remove arsenic. acs.orgnih.gov

When dissolved iron (II) is oxidized to iron (III) in the presence of arsenate, the resulting iron (III) hydroxides, such as ferrihydrite, readily incorporate arsenate into their structure as they precipitate. acs.org This is a primary mechanism for the natural attenuation of arsenic in groundwater. nih.gov The effectiveness of this co-precipitation is influenced by factors such as pH, the initial ratio of iron to arsenic, and the aging of the precipitate. acs.org

Studies have shown that at an Fe/As molar ratio of 0.1, ferrihydrite is the primary iron oxide formed, and it can remain stable for extended periods. acs.org The surface area and chemical makeup of these iron hydroxide (B78521) precipitates are affected by pH and the iron-to-arsenate ratio. acs.org Research indicates that arsenate is predominantly found within the ferrihydrite structure, although at lower Fe/As ratios, it can also be incorporated into crystalline iron oxides. acs.org